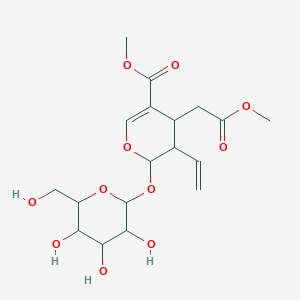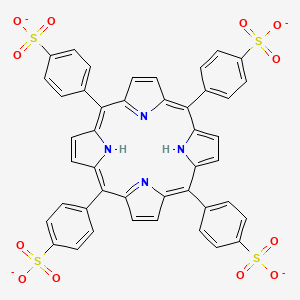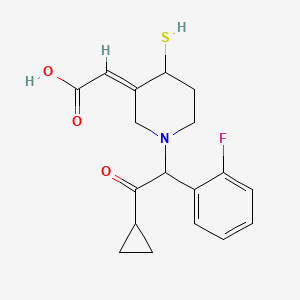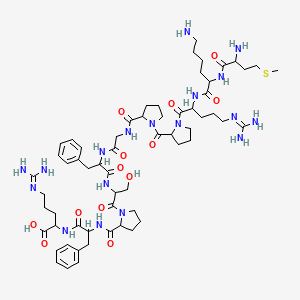
Dimethyl secologanoside; Secologanoside dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is isolated from the leaves of Khaya senegalensis, a plant known for its medicinal properties . This compound belongs to the class of secoiridoids, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl secologanoside involves several steps, including the formation of the iridoid skeleton and subsequent esterification. One reported method involves the use of a formal [3 + 3]-cycloaddition reaction to construct the iridoid framework . The reaction conditions typically require the use of specific catalysts and solvents to achieve the desired stereoselectivity and yield.
Industrial Production Methods: Industrial production of dimethyl secologanoside is less common due to the complexity of its synthesis. advances in biotechnological methods, such as tissue culture and genetic engineering, have shown promise in producing iridoids in larger quantities . These methods involve the use of plant cell cultures and metabolic engineering to enhance the production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl secologanoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in the reactions of dimethyl secologanoside include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of dimethyl secologanoside depend on the type of reaction. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. These derivatives are valuable for studying the structure-activity relationships of the compound .
Applications De Recherche Scientifique
Dimethyl secologanoside has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of other bioactive compounds. In biology, it is studied for its potential antioxidant and anti-inflammatory properties . In medicine, dimethyl secologanoside is being investigated for its potential therapeutic effects, including its ability to modulate immune responses and inhibit cancer cell growth . Additionally, in the industry, it is used in the development of natural product-based pharmaceuticals and nutraceuticals .
Mécanisme D'action
The mechanism of action of dimethyl secologanoside involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammation pathways . The compound can inhibit the activity of specific enzymes and signaling molecules involved in these pathways, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Comparaison Avec Des Composés Similaires
Dimethyl secologanoside is unique among iridoids due to its specific structural features and biological activities. Similar compounds include secologanoside, oleuropein, and loganin . While these compounds share a common iridoid skeleton, they differ in their substituents and functional groups, leading to variations in their biological activities. For example, oleuropein is known for its potent antioxidant properties, while loganin has been studied for its neuroprotective effects . The uniqueness of dimethyl secologanoside lies in its specific esterification, which may contribute to its distinct biological activities .
Propriétés
IUPAC Name |
methyl 3-ethenyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O11/c1-4-8-9(5-12(20)25-2)10(16(24)26-3)7-27-17(8)29-18-15(23)14(22)13(21)11(6-19)28-18/h4,7-9,11,13-15,17-19,21-23H,1,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCHHOVJEMEKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid](/img/structure/B12322827.png)


![5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12322874.png)

